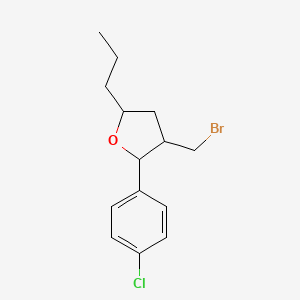
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran is an organic compound that features a tetrahydrofuran ring substituted with a bromomethyl group, a 4-chlorophenyl group, and a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Bromomethyl Group: This can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Attachment of the 4-Chlorophenyl Group:
Addition of the Propyl Group: The propyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, resulting in the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Alcohols or other reduced forms.
科学的研究の応用
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity. The compound’s effects are mediated through pathways involving these molecular interactions.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-2-(4-fluorophenyl)-5-propyltetrahydrofuran: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
3-(Bromomethyl)-2-(4-chlorophenyl)-5-ethyltetrahydrofuran: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
3-(Bromomethyl)-2-(4-chlorophenyl)-5-propyltetrahydrofuran is unique due to the combination of its bromomethyl, 4-chlorophenyl, and propyl substituents. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
89058-36-6 |
|---|---|
分子式 |
C14H18BrClO |
分子量 |
317.65 g/mol |
IUPAC名 |
3-(bromomethyl)-2-(4-chlorophenyl)-5-propyloxolane |
InChI |
InChI=1S/C14H18BrClO/c1-2-3-13-8-11(9-15)14(17-13)10-4-6-12(16)7-5-10/h4-7,11,13-14H,2-3,8-9H2,1H3 |
InChIキー |
ISDKNZNRRYSSOP-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC(C(O1)C2=CC=C(C=C2)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
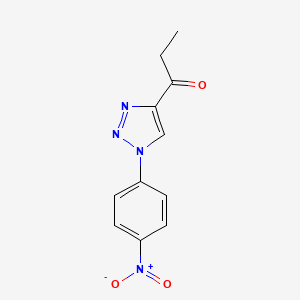
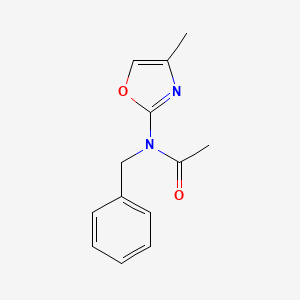
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
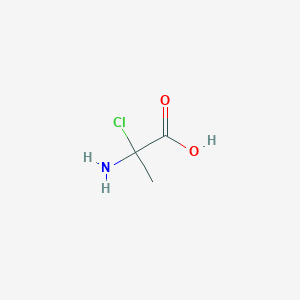
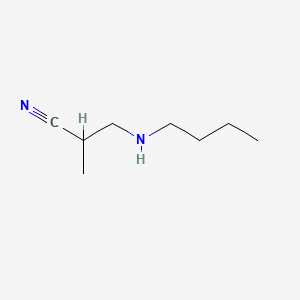
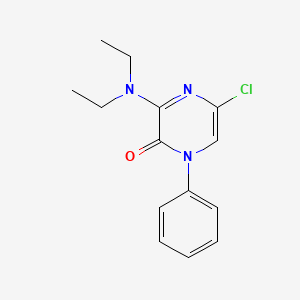
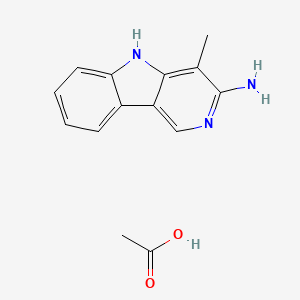
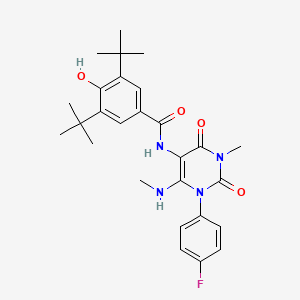
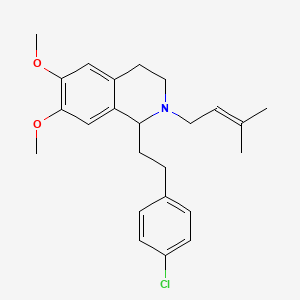
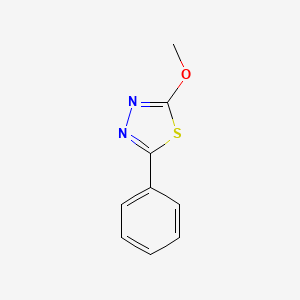
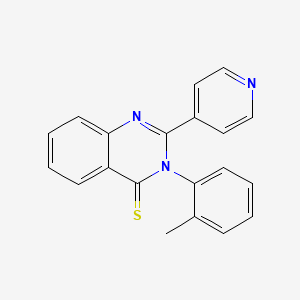
![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)
